![molecular formula C22H16F3N3O2 B2702553 3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921873-98-5](/img/structure/B2702553.png)
3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Antithrombotic Applications
One study describes the synthesis of antithrombotic compounds, including derivatives of pyrido[4,3-d]pyrimidine-2,4-diones, which exhibit favorable cerebral and peripheral effects. The synthesis involves the thermal fusion of enamine with ureas, leading to the formation of pyrido[4,3-d]-pyrimidine-2,4-diones among other products. The study explores the structural elucidation and transformation of these compounds, hinting at their potential medicinal applications (Furrer, Wágner, & Fehlhaber, 1994).
Fused Heterocycles Incorporating Trifluoromethyl Moiety
Another research focuses on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl group. This study presents methods for preparing derivatives of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, showcasing the versatility of trifluoromethyl-containing compounds in heterocyclic chemistry (Shaaban, 2008).
Antimicrobial Activity
A study on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones explores their urease inhibition and potential antimicrobial activities. This work details the preparation of these compounds and their initial biological screening, providing insights into their utility in addressing microbial resistance (Rauf et al., 2010).
Heteroaromatization and Pyrano[2,3-d]pyrimidines
Research into heteroaromatization with 4-hydroxycoumarin part II introduces new pyrano[2,3-d]pyrimidines, showcasing the synthetic versatility of pyrido[3,2-d]pyrimidines and their derivatives in creating compounds with potential antimicrobial activity (El-Agrody et al., 2001).
ADME Properties
An investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveals significant variations in biopharmaceutical properties among these compounds. This study underlines the importance of structural diversity in influencing the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents (Jatczak et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . By inhibiting CDK2, this compound can interfere with cell proliferation, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with CDK2 by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its target proteins . As a result, the cell cycle is halted, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell growth and division . The downstream effects of this inhibition can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s inhibitory effect against cdk2/cyclin a2 has been observed with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM, indicating its potential bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK2, arrest of the cell cycle, and induction of apoptosis . These effects can lead to the reduction of tumor growth and potentially the regression of cancerous cells .
properties
IUPAC Name |
3-benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2/c23-22(24,25)17-10-8-16(9-11-17)13-27-18-7-4-12-26-19(18)20(29)28(21(27)30)14-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWXBJZJHHCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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